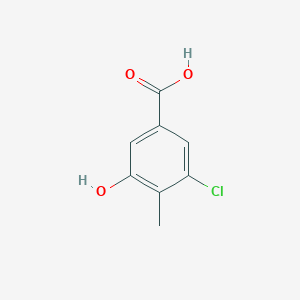
3-Chloro-5-hydroxy-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-hydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxy-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the benzene ring. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents such as sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes reaction optimization to ensure high yield and purity, as well as scaling up the reaction conditions to accommodate industrial requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as sodium methoxide or ammonia .
Major Products:
Oxidation: Formation of 3-chloro-5-hydroxy-4-methylbenzaldehyde or 3-chloro-5-hydroxy-4-methylbenzophenone.
Reduction: Formation of 3-chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-5-hydroxy-4-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of biochemical assays to study enzyme activity and metabolic pathways .
Medicine: The compound is investigated for its potential use in the development of anti-inflammatory and anticancer drugs. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as a corrosion inhibitor and in the formulation of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it acts as a selective agonist of the lactate receptor GPR81 , leading to a decrease in triglyceride lipolysis in adipose tissue . This interaction is mediated through the binding of the compound to the receptor, triggering a cascade of intracellular signaling pathways that result in the observed biological effects .
Comparación Con Compuestos Similares
- 3-Hydroxy-4-methylbenzoic acid
- 3-Chloro-4-hydroxybenzoic acid
- 4-Hydroxy-3-methylbenzoic acid
Comparison: 3-Chloro-5-hydroxy-4-methylbenzoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in biological interactions. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C8H7ClO3 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
3-chloro-5-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
Clave InChI |
JFCNJJBZBCOHNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




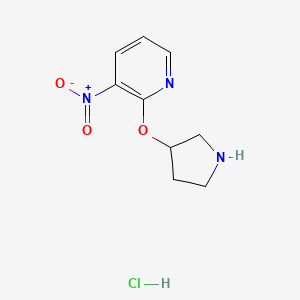
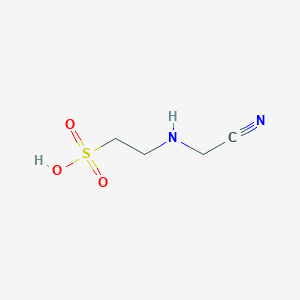
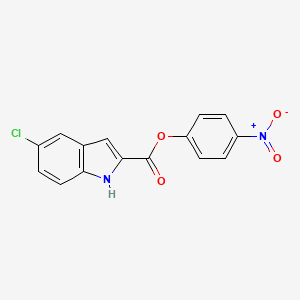
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
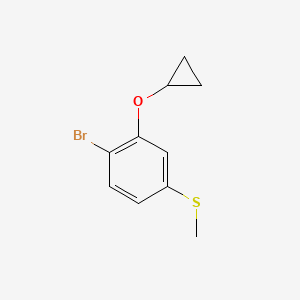
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
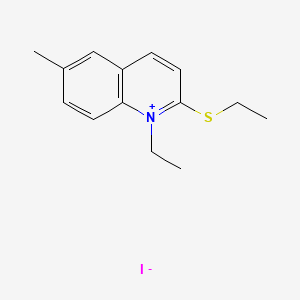

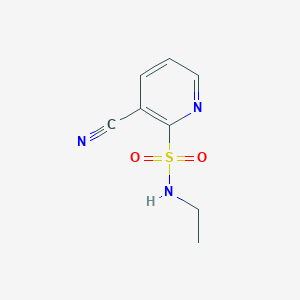
![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)

